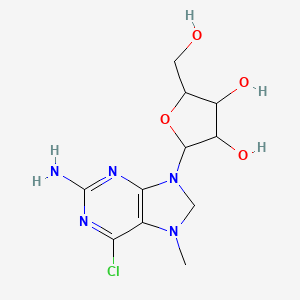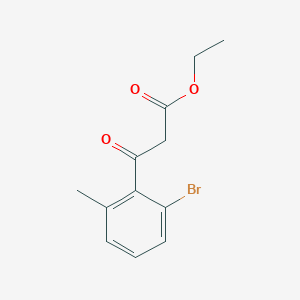![molecular formula C20H13F3N2OS B12072216 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 256414-84-3](/img/structure/B12072216.png)
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole involves several steps. One common method includes the reaction of 4-phenyl-5-(trifluoromethyl)-2-thiophenecarboxylic acid with p-tolylhydrazine to form the corresponding hydrazide . This hydrazide is then cyclized using phosphoryl chloride to yield the desired oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets . It acts as an agonist for sphingosine-1-phosphate receptors, particularly S1P1 . This interaction leads to the modulation of immune responses and has potential therapeutic implications .
Comparison with Similar Compounds
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole is unique due to its specific trifluoromethyl and thienyl groups . Similar compounds include:
- 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-thiadiazole
These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties .
Properties
CAS No. |
256414-84-3 |
|---|---|
Molecular Formula |
C20H13F3N2OS |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H13F3N2OS/c1-12-7-9-14(10-8-12)18-24-19(26-25-18)16-11-15(13-5-3-2-4-6-13)17(27-16)20(21,22)23/h2-11H,1H3 |
InChI Key |
MFHDEQCWZMUWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(S3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)



![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)

![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)






![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)
